1-[4-(2-nitrophenoxy)butyl]pyrrolidine
Description
1-[4-(2-Nitrophenoxy)butyl]pyrrolidine is a pyrrolidine derivative characterized by a butyl chain substituted with a 2-nitrophenoxy group. The nitro group (-NO₂) is electron-withdrawing, influencing the compound’s electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
1-[4-(2-nitrophenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-16(18)13-7-1-2-8-14(13)19-12-6-5-11-15-9-3-4-10-15/h1-2,7-8H,3-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBJDEXBKJCZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-nitrophenoxy)butyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Attachment of the Butyl Chain: The butyl chain is introduced through alkylation reactions, where a suitable butyl halide reacts with the pyrrolidine ring under basic conditions.
Introduction of the Nitrophenoxy Group: The final step involves the nucleophilic substitution reaction where the butyl-pyrrolidine intermediate reacts with 2-nitrophenol in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-nitrophenoxy)butyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitrophenoxy group can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Amino derivatives of the compound.
Reduction: Various reduced forms of the nitrophenoxy group.
Substitution: Substituted derivatives with different functional groups replacing the nitrophenoxy group.
Scientific Research Applications
1-[4-(2-nitrophenoxy)butyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-nitrophenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various binding interactions, while the pyrrolidine ring provides structural stability and enhances binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituents:
| Compound Name | Substituent(s) | Key Features |
|---|---|---|
| 1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine | 4-chlorophenyl, phenyl, butenyl | Chlorine (electron-withdrawing), aromatic |
| 1-(4-Trifluoromethylphenyl)pyrrolidine | 4-trifluoromethylphenyl | CF₃ (strongly electron-withdrawing) |
| 2-(Diphenylmethyl)pyrrolidine | diphenylmethyl | Bulky, lipophilic |
| 1-[4-(2-Nitrophenoxy)butyl]pyrrolidine | 2-nitrophenoxy, butyl chain | Nitro group, flexible linker |
Substituent Impact :
- Electron-withdrawing groups (NO₂, CF₃, Cl): Enhance stability and polarizability but may reduce solubility in nonpolar solvents. The nitro group in the target compound is less lipophilic than CF₃ but more reactive than Cl .
Physicochemical Properties
Notes:
- The nitro group reduces LogP compared to CF₃ or Cl, improving water solubility.
- The butyl chain may enhance membrane permeability relative to rigid aromatic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
